molecular formula C7H6N2O3 B147303 4-Nitrobenzamide CAS No. 619-80-7

4-Nitrobenzamide

Cat. No. B147303
CAS RN: 619-80-7
M. Wt: 166.13 g/mol
InChI Key: ZESWUEBPRPGMTP-UHFFFAOYSA-N
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Description

4-Nitrobenzamide is an organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has been utilized in the development of pharmaceuticals and materials. It is characterized by the presence of a nitro group attached to a benzamide moiety, which imparts distinctive chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of 4-Nitrobenzamide and its derivatives has been explored through various methods. One approach involves the reaction of 4-nitrobenzoic acid with ammonia using catalysts such as tetrabutoxytitanium and boric acid, with the addition of PEG-400, to yield 4-nitrobenzamide at high temperatures . Another method includes the synthesis of 1H-quinazoline-2,4-diones from o-nitrobenzamides using selenium-catalyzed carbonylation, offering a transition metal and phosgene-free route to these bioactive derivatives . Additionally, the synthesis of 4-nitro-N-phenylbenzamides has been reported, with some derivatives showing promising anticonvulsant properties .

Molecular Structure Analysis

The molecular structure of 4-nitrobenzamide derivatives has been elucidated using techniques such as single-crystal X-ray diffraction analysis. For instance, cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium have been characterized, revealing their potential as key catalytic intermediates in C–H bond functionalization reactions . Similarly, the structure of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide has been determined, confirming the formation of the metal complex and its neutral cis-configuration .

Chemical Reactions Analysis

4-Nitrobenzamide and its derivatives participate in a variety of chemical reactions. The cyclometalated complexes mentioned earlier have been used as catalysts in C–H bond functionalization reactions, yielding high product yields . These complexes also react with diphenylacetylene to form seven-membered metallacycles through tandem reactions . Furthermore, the nickel(II) complex has been employed as a precursor for the deposition of nickel sulfide nanocrystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrobenzamide derivatives are influenced by their functional groups and molecular structure. For example, the nickel(II) complex exhibits shifts in its infrared spectroscopy bands upon complexation, indicating changes in bond vibrations corresponding to the carbonyl and thiocarbonyl groups . The nitro group in these compounds is a key functional group that can undergo reduction and participate in further chemical transformations, as seen in the synthesis of various heterocyclic scaffolds .

Scientific Research Applications

  • Crystal Engineering and Supramolecular Chemistry

    • 4-Nitrobenzamide has been studied for its role in crystal engineering, specifically in forming molecular tapes through hydrogen and halogen bonds. Such interactions are crucial in designing crystal structures with specific properties. This was demonstrated in the crystal structure of 4-nitrobenzamide·4-iodobenzamide, which exhibited unique amide dimer tape and iodo⋯nitro interaction (Saha, Nangia, & Jaskólski, 2005).
    • The substance has also been used to create binary co-crystals, showcasing its ability to form strong heteromeric intermolecular interactions, vital in supramolecular assembly (Aakeröy, Desper, & Helfrich, 2004).
  • Chemical Synthesis and Medicinal Chemistry

    • 4-Nitrobenzamide derivatives have been synthesized for potential pharmaceutical applications. For instance, 4-nitrobenzamide-adenine conjugates were prepared for DNA recognition and pharmacological applications, highlighting its versatility in drug design (Singh, 2014).
    • Moreover, nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have been synthesized and displayed significant antibacterial activities, suggesting its use in the development of new antimicrobial agents (Saeed, Rashid, Ali, & Hussain, 2010).
  • Material Science and Nanotechnology

    • Studies have explored the use of 4-nitrobenzamide in the development of novel materials. For instance, nickel sulfide nanocrystals were synthesized using a nickel(II) complex of 4-nitrobenzamide, showcasing its potential in creating nanostructured materials (Saeed et al., 2013).
  • Environmental Applications

    • Research has also delved into using 4-nitrobenzamide derivatives in environmental applications, such as in the removal of nitro compounds from water. This emphasizes its potential role in environmental remediation and the development of efficient nanosorbents (Mahmoud et al., 2016).

Safety And Hazards

4-Nitrobenzamide is classified as Acute Tox. 4 Oral . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation. Do not ingest or breathe vapours/dust .

properties

IUPAC Name

4-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

ZESWUEBPRPGMTP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)N)[N+](=O)[O-]
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Molecular Formula

C7H6N2O3
Record name P-NITROBENZAMIDE
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DSSTOX Substance ID

DTXSID8022086
Record name 4-Nitrobenzamide
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Molecular Weight

166.13 g/mol
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Physical Description

P-nitrobenzamide is a white powder. (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Product Name

4-Nitrobenzamide

CAS RN

619-80-7
Record name P-NITROBENZAMIDE
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Record name Benzamide, 4-nitro-
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Melting Point

394 to 399 °F (NTP, 1992)
Record name P-NITROBENZAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of nitrocarboxylic acid (NB-2 or NB-3; 1.2 equivalents), amine (A13, A14 or A16; 1.1 equivalents), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.2 equivalents), and 1-hydroxybenzotriazole hydrate (1.2 equivalents) in DMF (0.79 M) was stirred at room temperature for 4 hours. The mixture was diluted with dichloromethane (100 mL) and washed with aqueous saturated sodium bicarbonate solution (50 mL). The aqueous layer was re-extracted with dichloromethane (2×50 mL) and the combined organic solution was dried (Na2SO4), filtered and evaporated under reduced pressure. The crude mixture was purified on silica gel column to provide the 4-nitrobenzamide (NB-2-A13, NB-2-A14 or NB-3-A16).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

83.5 g (0.5 mol) of 4-nitrobenzoic acid, 33.0 g (0.55 mol) of urea and 0.5 g of phosphorous acid are heated in 250 ml of o-chlorotoluene with stirring at from 150° to 157° C. for 8 h. After cooling to 25° C. the solid is filtered off with suction and washed with 50 ml of o-chlorotoluene. The filter cake is introduced into 250 ml of water, the mixture is adjusted to a pH of 12 using aqueous sodium hydroxide solution, and is subjected to steam distillation. Subsequently the solid is filtered off with suction and dried at 100° C. 74.9 g of 4-nitrobenzamide are obtained having a melting point of from 194 to 195° C. This corresponds to a yield of 90.3% of theory. By acidification of the aqueous mother liquor to pH 2, 3.4 g of 4-nitrobenzoic acid (4.1% of theory) are obtained which can be employed again in a subsequent batch.
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Yield
90.3%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
HW Heine, BJ Barchiesi… - The Journal of Organic …, 1984 - ACS Publications
The cycloaddition reactions of 2V-(2, 4-dichloro-6-oxo-2, 4-cyclohexadien-l-ylidene)-4-nitrobenzamide (3) and other o-quinone monoimides with electron-rich alkenes to give …
Number of citations: 43 pubs.acs.org
A Dwivedi, A Kumar - Polycyclic Aromatic Compounds, 2019 - Taylor & Francis
… of N-(4-Bromophenyl)-4-nitrobenzamide. Here, we have presented a comparative study … of N-(4-bromophenyl)-4-nitrobenzamide. The values of hyper polarizability show a probable use …
Number of citations: 23 www.tandfonline.com
V Bailleux, L Vallee, JP Nuyts, G Hamoir… - European journal of …, 1995 - Elsevier
… ) test, especially N-(2,6-dimethylphenyl)-4-nitrobenzamide (ED?0 value in the MES test = 31.8 … In these conditions, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be, in the …
Number of citations: 16 www.sciencedirect.com
SJ Ball - Parasitology, 1966 - cambridge.org
… produce resistance to glycarbylamide and 2-chloro-4-nitrobenzamide (M & B 5921) in strains … , 2-chloro-4nitrobenzamide, the strain remaining sensitive to sulphaquinoxaline (Table 3). …
Number of citations: 26 www.cambridge.org
VG Shtamburg, AV Tsygankov, OV Shishkin… - Mendeleev …, 2012 - Elsevier
The XRD study of N-chloro-N-methoxy-4-nitrobenzamide revealed the high … -4-nitrobenzamide reacts with AcONa in MeCN selectively forming N-acetoxy-N-methoxy-4-nitrobenzamide, …
Number of citations: 13 www.sciencedirect.com
S Saeed, N Rashid, JP Jasinski, RJ Butcher… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C12H15N3O3S, the 4-nitro and carbonyl groups are nearly coplanar with the benzene ring [C—C—N—O = −175.72 (14) and C—C—C—O = 172.75 (14)]. The …
Number of citations: 8 scripts.iucr.org
S Saeed, JP Jasinski, RJ Butcher - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C13H9BrN2O3, the dihedral angle between the mean planes of the two benzene rings is 3.6 (7). The amide group is twisted by 28.1 (6) and 31.8 (3) from the …
Number of citations: 10 scripts.iucr.org
SJ Ball - Research in Veterinary Science, 1968 - Elsevier
… The 2-chloro-4-nitrobenzamide-resistant strain also retained … , 1962) and to 2-chloro-4-nitrobenzamide (Ball, 1966). The … maintaining a 2-chloro4-nitrobenzamide-resistant strain of E. …
Number of citations: 15 www.sciencedirect.com
LY Shteinberg - Russian journal of organic chemistry, 2003 - Springer
… without bubbling ammonia, 4-nitrobenzamide was not formed… -(4-nitrobenzoyl)-4-nitrobenzamide. As follows from the data in … It should be emphasized that 4-nitrobenzamide is formed in …
Number of citations: 11 link.springer.com
S Saeed, N Rashid, M Ali, R Hussain - European Journal of …, 2010 - eurjchem.com
Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide (R = diphenyl and ethylbutyl) were synthesized and characterized by IR, 1 H NMR, mass spectrometry …
Number of citations: 72 www.eurjchem.com

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